Cas no 209330-03-0 (3-benzyl-1-(pyridin-3-yl)methylurea)

3-benzyl-1-(pyridin-3-yl)methylurea Chemical and Physical Properties
Names and Identifiers
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- Urea, N-(phenylmethyl)-N'-(3-pyridinylmethyl)-
- 3-benzyl-1-(pyridin-3-yl)methylurea
- N-(Phenylmethyl)-N′-(3-pyridinylmethyl)urea
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- Inchi: 1S/C14H15N3O/c18-14(16-10-12-5-2-1-3-6-12)17-11-13-7-4-8-15-9-13/h1-9H,10-11H2,(H2,16,17,18)
- InChI Key: MRQMRGPCBQTQDN-UHFFFAOYSA-N
- SMILES: N(CC1=CC=CC=C1)C(NCC1=CC=CN=C1)=O
Experimental Properties
- Density: 1.163±0.06 g/cm3(Predicted)
- Boiling Point: 509.7±43.0 °C(Predicted)
- pka: 12.34±0.46(Predicted)
3-benzyl-1-(pyridin-3-yl)methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-57848236-5g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 5g |
$1291.0 | 2023-10-28 | |
Enamine | BBV-57848236-1g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 1g |
$492.0 | 2023-10-28 | |
Enamine | BBV-57848236-10.0g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 10.0g |
$1623.0 | 2023-02-03 | |
Enamine | BBV-57848236-1.0g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 1.0g |
$492.0 | 2023-02-03 | |
Enamine | BBV-57848236-10g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 10g |
$1623.0 | 2023-10-28 | |
Enamine | BBV-57848236-2.5g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
Enamine | BBV-57848236-5.0g |
3-benzyl-1-[(pyridin-3-yl)methyl]urea |
209330-03-0 | 95% | 5.0g |
$1291.0 | 2023-02-03 |
3-benzyl-1-(pyridin-3-yl)methylurea Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
Additional information on 3-benzyl-1-(pyridin-3-yl)methylurea
Professional Introduction to Compound with CAS No. 209330-03-0 and Product Name: 3-benzyl-1-(pyridin-3-yl)methylurea
The compound with the CAS number 209330-03-0 and the product name 3-benzyl-1-(pyridin-3-yl)methylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of 3-benzyl-1-(pyridin-3-yl)methylurea consists of a benzyl group attached to a urea moiety, which is further linked to a pyridine ring at the 1-position. This configuration not only contributes to its distinct chemical behavior but also opens up numerous possibilities for its use in synthetic chemistry and biological assays.
In recent years, there has been a growing interest in the development of novel urea-based compounds as pharmacological agents. Urea derivatives are known for their versatility and have been widely explored in the design of molecules with therapeutic potential. The presence of the pyridin-3-yl substituent in 3-benzyl-1-(pyridin-3-yl)methylurea adds an additional layer of complexity, enhancing its interaction with biological targets. This feature has made it a valuable scaffold for medicinal chemists seeking to develop compounds with improved binding affinity and selectivity.
One of the most compelling aspects of 3-benzyl-1-(pyridin-3-yl)methylurea is its potential application in the treatment of various diseases. Current research indicates that this compound exhibits promising activity against several biological targets, including enzymes and receptors involved in inflammatory pathways. The benzyl group and the pyridine ring contribute to its ability to modulate these targets effectively, making it a candidate for further investigation in preclinical studies. The compound's ability to interact with multiple targets suggests that it may have therapeutic benefits beyond its primary intended use.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 3-benzyl-1-(pyridin-3-yl)methylurea. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers optimize its structure for better efficacy. These computational approaches have been instrumental in guiding synthetic efforts and predicting the pharmacokinetic properties of the compound. By leveraging these tools, scientists can design derivatives of 3-benzyl-1-(pyridin-3-yl)methylurea that may exhibit enhanced pharmacological profiles.
The synthesis of 3-benzyl-1-(pyridin-3-yl)methylurea is another area where significant progress has been made. Modern synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for research purposes. The synthesis typically involves multi-step reactions, starting from readily available precursors. The use of advanced catalytic systems has improved yield and purity, ensuring that researchers can work with high-quality material for their studies.
In conclusion, 3-benzyl-1-(pyridin-3-yl)methylurea, represented by CAS No. 209330-03-0, is a compound of great interest in pharmaceutical research. Its unique structural features and promising biological activity make it a valuable candidate for further exploration in drug development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in the advancement of medicinal chemistry.
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